Cas no 2171723-04-7 (5-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid)

5-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid structure
2171723-04-7 structure
商品名:5-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid
CAS番号:2171723-04-7
MF:C26H30N2O5
メガワット:450.526807308197
CID:6307114
PubChem ID:165567147

5-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid
    • 2171723-04-7
    • 5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
    • EN300-1523211
    • インチ: 1S/C26H30N2O5/c29-23(30)14-5-6-15-27-25(31)24(17-8-7-9-17)28-26(32)33-16-22-20-12-3-1-10-18(20)19-11-2-4-13-21(19)22/h1-4,10-13,17,22,24H,5-9,14-16H2,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: WJZPVTFKSWKVOX-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C(NCCCCC(=O)O)=O)C1CCC1)=O

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 672
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 105Ų

5-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1523211-10.0g
5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
2171723-04-7
10g
$14487.0 2023-06-05
Enamine
EN300-1523211-1000mg
5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
2171723-04-7
1000mg
$3368.0 2023-09-26
Enamine
EN300-1523211-5000mg
5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
2171723-04-7
5000mg
$9769.0 2023-09-26
Enamine
EN300-1523211-250mg
5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
2171723-04-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1523211-0.5g
5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
2171723-04-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1523211-2.5g
5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
2171723-04-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1523211-1.0g
5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
2171723-04-7
1g
$3368.0 2023-06-05
Enamine
EN300-1523211-0.05g
5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
2171723-04-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1523211-5.0g
5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
2171723-04-7
5g
$9769.0 2023-06-05
Enamine
EN300-1523211-2500mg
5-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]pentanoic acid
2171723-04-7
2500mg
$6602.0 2023-09-26

5-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid 関連文献

5-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acidに関する追加情報

5-2-Cyclobutyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171723-04-7, known as 5-2-cyclobutyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which incorporates a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetamidopentanoic acid moiety. These structural features contribute to its unique chemical properties and potential applications in drug development.

The synthesis of this compound involves a series of intricate reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and peptide coupling techniques. The Fmoc group is particularly important as it serves as a protective group during peptide synthesis, ensuring the stability and specificity of the molecule during various reaction steps. Recent advancements in asymmetric synthesis have further enhanced the efficiency of producing this compound, making it more accessible for large-scale applications.

One of the most promising applications of this compound lies in its potential as a building block for peptide-based drugs. The cyclobutyl group introduces rigidity into the molecule, which can significantly influence its pharmacokinetic properties, such as bioavailability and metabolic stability. Furthermore, the acetamidopentanoic acid moiety enhances the molecule's solubility and bioactivity, making it an attractive candidate for developing novel therapeutic agents.

Recent studies have explored the use of this compound in targeted drug delivery systems. By incorporating it into lipid nanoparticles or polymeric micelles, researchers have demonstrated improved drug encapsulation efficiency and controlled release profiles. These findings highlight its potential in developing advanced drug delivery systems for treating various diseases, including cancer and inflammatory disorders.

In addition to its pharmaceutical applications, this compound has also been investigated for its role in bioconjugation chemistry. The ability to selectively modify biomolecules with this compound has opened new avenues for creating bioconjugates with enhanced functionality. For instance, coupling this compound with antibodies or enzymes has shown promise in developing diagnostic tools and targeted therapies.

The structural complexity of 5-2-cyclobutyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid also makes it a valuable model system for studying molecular recognition and self-assembly processes. Recent computational studies have provided insights into its interaction patterns with other biomolecules, paving the way for designing supramolecular assemblies with tailored properties.

In conclusion, the compound with CAS No. 2171723-04-7 represents a significant advancement in organic synthesis and materials science. Its unique structure and versatile functional groups make it an invaluable tool for researchers across multiple disciplines. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play a pivotal role in shaping future innovations in pharmaceuticals and beyond.

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